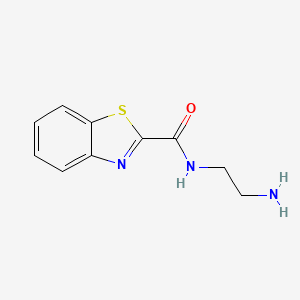

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c11-5-6-12-9(14)10-13-7-3-1-2-4-8(7)15-10/h1-4H,5-6,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJMFPLHPOVLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652719 | |

| Record name | N-(2-Aminoethyl)-1,3-benzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119447-57-2 | |

| Record name | N-(2-Aminoethyl)-1,3-benzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Chloroacetyl Intermediate (P1)

The precursor N-(1,3-benzothiazol-2-yl)chloroacetamide (P1) is synthesized by reacting 2-aminobenzothiazole with chloroacetyl chloride in N,N-dimethylformamide (DMF) using triethylamine (TEA) as a catalyst.

Procedure :

-

Step 1 : 2-Aminobenzothiazole (1 equiv) and chloroacetyl chloride (1.2 equiv) are stirred in DMF at 0–5°C for 2 hours.

-

Step 2 : TEA (1.5 equiv) is added dropwise to neutralize HCl.

-

Step 3 : The mixture is poured onto ice, and the precipitate is filtered and dried under vacuum.

Characterization :

Reaction with Ethylenediamine

P1 undergoes nucleophilic substitution with ethylenediamine. To avoid bis-amide formation, one amine group is protected with tert-butoxycarbonyl (Boc).

Procedure :

-

Step 1 : P1 (1 equiv) and N-Boc-ethylenediamine (1.2 equiv) are refluxed in DMF at 100°C for 12 hours.

-

Step 2 : The product is precipitated with ice-water, filtered, and dried.

-

Step 3 : Boc deprotection is performed using trifluoroacetic acid (TFA)/dichloromethane (1:1) for 1 hour.

Characterization :

Direct Amidation Using Carbodiimide Coupling

Activation of BTA

BTA is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form an active ester.

Procedure :

-

Step 1 : BTA (1 equiv), EDC (1.5 equiv), and HOBt (1.2 equiv) are stirred in DMF at 0°C for 30 minutes.

-

Step 2 : Ethylenediamine (1.1 equiv) is added, and the reaction proceeds at room temperature for 6 hours.

-

Step 3 : The mixture is diluted with ethyl acetate, washed with brine, and purified via column chromatography.

Characterization :

Alternative Catalysis with Mg(NO₃)₂

A solvent-free approach uses Mg(NO₃)₂·6H₂O (10 mol%) and urea (2 equiv) at 120°C for 4 hours.

Yield : 65–70% with reduced side products.

Solid-Phase Synthesis with Fmoc Protection

Resin Functionalization

4-Methoxytritryl (Mmt) resin is functionalized with 2-aminobenzenethiol, followed by Fmoc-aminoethylamine coupling.

Procedure :

-

Step 1 : Mmt resin is swollen in DMF, treated with 2-aminobenzenethiol (3 equiv) and DIC (3 equiv) for 2 hours.

-

Step 2 : Fmoc-ethylenediamine (2 equiv) is coupled using DIC/HOBt.

-

Step 3 : Cyclization with TFA/DCM (1:99) yields the benzothiazole core.

Characterization :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | 90–95 | High selectivity with Boc protection | Requires multi-step deprotection |

| Direct Amidation (EDC) | 75–80 | 85–90 | Single-step, scalable | Costly coupling reagents |

| Solid-Phase Synthesis | >95 | >95 | High purity, automated | Specialized equipment required |

Mechanistic Insights and Optimization

Side Reactions and Mitigation

Solvent and Temperature Effects

-

DMF vs. THF : DMF improves solubility of intermediates but requires rigorous drying. THF offers lower yields (50–55%) due to poor BTA activation.

-

Optimal Temperature : 25–30°C for EDC coupling; >100°C causes decomposition.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or acyl groups .

Scientific Research Applications

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects: The aminoethyl group in the target compound introduces polarity, enhancing solubility in aqueous media compared to hydrophobic groups like biphenyl () or adamantyl (). However, this may reduce membrane permeability.

- Synthetic Accessibility : The target compound can likely be synthesized via straightforward amidation, similar to , whereas adamantyl derivatives () require more complex intermediates.

Physicochemical Properties

Structural Insights :

- The adamantyl derivative () forms H-bonded dimers and ribbons via N–H⋯N and C–H⋯O interactions, contributing to high thermal stability. The target compound’s aminoethyl group may promote stronger intermolecular H-bonding than biphenyl analogs but less than adamantyl derivatives due to conformational flexibility .

Biological Activity

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential, drawing from various research studies.

Chemical Structure and Synthesis

The structure of this compound features a benzothiazole ring fused with an amine group. The synthesis typically involves the reaction of 2-aminobenzothiazole with appropriate acylating agents under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including solvent-free methods and microwave-assisted synthesis.

Anticancer Activity

Numerous studies highlight the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

The compound demonstrated IC50 values ranging from 0.315 to 2.66 μM against these cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes associated with tumor growth:

- Targeted Enzymes :

- PI3K

- CDK

- EGFR

These enzymes play critical roles in cell cycle regulation and survival pathways in cancer cells. The compound's ability to inhibit these targets suggests a multifaceted approach to cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition of Mycobacterium tuberculosis and other pathogens, highlighting its potential as an antibacterial agent .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its overall therapeutic efficacy by mitigating damage caused by free radicals .

Case Studies and Experimental Findings

Several case studies have documented the biological activity of benzothiazole derivatives, including this compound:

- Anticancer Efficacy : In a study involving multiple cancer cell lines, compounds similar to this compound were shown to significantly reduce cell viability and induce apoptosis through caspase activation .

- Antitubercular Activity : A high-throughput screening identified derivatives with notable activity against Mycobacterium tuberculosis, suggesting that modifications to the benzothiazole scaffold can enhance efficacy against this pathogen .

Summary of Biological Activities

| Activity Type | Effectiveness | IC50 Values / Notes |

|---|---|---|

| Anticancer | High | IC50: 0.315 - 2.66 μM |

| Antimicrobial | Moderate | Active against M. tuberculosis |

| Antioxidant | Significant | Protects DNA from oxidative damage |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis of benzothiazole derivatives typically involves coupling reactions between activated benzothiazole carboxylic acids and amines. For example, amide bond formation can be achieved using coupling agents like HATU or EDC in anhydrous solvents (e.g., DMF, CHCl₃) under reflux conditions . Reaction optimization may require adjusting stoichiometry, temperature, and solvent polarity. Evidence from analogous compounds (e.g., 2-substituted benzothiazoles) highlights the importance of protecting the amino group during synthesis to avoid side reactions .

Q. Which spectroscopic and thermal characterization techniques are critical for analyzing this compound?

- Methodological Answer :

- NMR spectroscopy : Use and NMR to confirm the presence of the aminoethyl side chain and benzothiazole core. For example, the amino proton signal typically appears as a broad peak near δ 2.5–3.5 ppm .

- TGA-DSC : Thermogravimetric analysis (TGA) can assess thermal stability, while differential scanning calorimetry (DSC) identifies phase transitions. Sharp endothermic peaks in DSC (e.g., decomposition above 300°C) correlate with structural mesophasic changes, as observed in related benzothiazole-amide gels .

- IR spectroscopy : Key bands include N–H stretching (~3178 cm⁻¹) and C=O vibrations (~1668 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory thermal decomposition data between TGA and DSC be resolved for benzothiazole derivatives?

- Methodological Answer : Discrepancies often arise from differences in sample preparation or heating rates. For instance, –3 shows that oils blended with benzothiazole gelators exhibit sharp decomposition in TGA but broader endothermic transitions in DSC due to mesophasic rearrangements. To resolve contradictions:

- Standardize heating rates (e.g., 10°C/min) and sample mass.

- Perform complementary XRD or polarized microscopy to correlate thermal events with structural changes .

Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?

- Methodological Answer : Crystallization challenges include low solubility and polymorphism. Evidence from a structurally similar adamantyl-benzothiazole acetamide ( ) suggests:

- Use slow evaporation from ethanol or chloroform to promote H-bonded dimer formation (N–H⋯N interactions).

- Add co-solvents (e.g., DMSO:EtOH mixtures) to improve crystal quality.

- Characterize intermolecular interactions (e.g., S⋯S contacts at 3.62 Å) to guide lattice-packing predictions .

Q. How do structural modifications to the benzothiazole core influence bioactivity or material properties?

- Methodological Answer : Modifications at the 2-position (e.g., aminoethyl vs. methoxy groups) alter electronic properties and H-bonding capacity. For example:

- Bioactivity : Substitutions may enhance binding to biological targets (e.g., enzymes or receptors) by introducing polar or hydrophobic groups. notes benzothiazole carboxamides in antitumor agents, suggesting structure-activity relationship (SAR) studies for optimization.

- Material Properties : Aminoethyl side chains increase hydrophilicity, impacting gelation efficiency in oil-organogel systems ( –3). Computational modeling (e.g., DFT) can predict charge distribution and solubility .

Data Analysis and Experimental Design

Q. What experimental controls are essential when studying the gelation behavior of this compound in organic solvents?

- Methodological Answer :

- Negative Controls : Compare gelation with non-gelling solvents (e.g., hexane vs. vegetable oils).

- Thermal Reversibility : Perform heating-cooling cycles in DSC to confirm gel stability.

- Concentration Gradients : Vary gelator concentration (1–5% w/v) to determine critical gelation concentration (CGC) and assess Cp (specific heat capacity) changes .

Q. How can computational methods complement experimental data in understanding this compound’s reactivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for testing.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electrochemical stability or reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.